molecular formula C7H5BrClNO B1280320 2-Bromo-1-(5-chloropyridin-2-yl)ethanone CAS No. 94952-47-3

2-Bromo-1-(5-chloropyridin-2-yl)ethanone

Cat. No.: B1280320
CAS No.: 94952-47-3
M. Wt: 234.48 g/mol
InChI Key: LAZQJVLXFVZZCY-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-chloropyridin-2-yl)ethanone is an organic compound with the molecular formula C7H5BrClNO. It is a derivative of pyridine, a six-membered heterocyclic compound containing nitrogen.

Scientific Research Applications

2-Bromo-1-(5-chloropyridin-2-yl)ethanone has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.

    Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industrial Applications: Employed in the production of agrochemicals and other industrial chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone typically involves the bromination of 1-(5-chloropyridin-2-yl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often require a controlled temperature to ensure the selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-chloropyridin-2-yl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone
  • 2-Bromo-1-(5-methylpyridin-2-yl)ethanone
  • 2-Bromo-1-(5-nitropyridin-2-yl)ethanone

Uniqueness

2-Bromo-1-(5-chloropyridin-2-yl)ethanone is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties. The combination of these halogens allows for selective reactions and the formation of diverse derivatives, making it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

2-bromo-1-(5-chloropyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO/c8-3-7(11)6-2-1-5(9)4-10-6/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZQJVLXFVZZCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40458006
Record name 2-bromo-1-(5-chloropyridin-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94952-47-3
Record name 2-bromo-1-(5-chloropyridin-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

* 2-Bromoacetyl-5-chloropyridine was prepared from 2-bromo-5-chloropyridine (Case, J. Am. Chem. Soc., 1946, 68, 2574) according to the procedure for preparing 2-bromoacetyl-5-methylpyridine described in step 1 of Example 32.
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